(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
CAS No.: 1011408-66-4
Cat. No.: VC8189312
Molecular Formula: C17H11N3S2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1011408-66-4 |
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Molecular Formula | C17H11N3S2 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | (2Z)-2-(1,3-benzothiazol-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetonitrile |
Standard InChI | InChI=1S/C17H11N3S2/c1-20-13-7-3-5-9-15(13)22-17(20)11(10-18)16-19-12-6-2-4-8-14(12)21-16/h2-9H,1H3/b17-11- |
Standard InChI Key | YYJOFFMSNXSBCO-BOPFTXTBSA-N |
Isomeric SMILES | CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=NC4=CC=CC=C4S3 |
SMILES | CN1C2=CC=CC=C2SC1=C(C#N)C3=NC4=CC=CC=C4S3 |
Canonical SMILES | CN1C2=CC=CC=C2SC1=C(C#N)C3=NC4=CC=CC=C4S3 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile, delineates the compound’s architecture: two benzothiazole rings connected via a conjugated ethanenitrile linker. The molecular formula is C₁₇H₁₁N₃S₂, with a calculated molecular weight of 337.42 g/mol. The (Z)-configuration ensures the substituents on the double bond reside on the same side, optimizing π-conjugation for enhanced optical properties .
Stereochemical and Electronic Features
The compound’s planar structure arises from the fusion of two benzothiazole rings—one substituted with a methyl group at the 3-position—and a nitrile-functionalized ethylene bridge. Density functional theory (DFT) calculations predict strong intramolecular charge transfer (ICT) between the electron-rich benzothiazole moieties and the electron-deficient nitrile group . This ICT underpins the compound’s absorption in the NIR region (λₐᵦₛ ≈ 750–850 nm), as observed in analogous cyanine dyes .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile typically involves a multi-step protocol:
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N-Alkylation of Benzothiazole Precursors: Quaternization of 2-methylbenzothiazole with methyl iodide yields the 3-methyl-1,3-benzothiazol-3-ium salt, enhancing reactivity for subsequent condensations .
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Vilsmeier-Haack Reaction: The salt reacts with a Vilsmeier reagent (POCl₃/DMF) to form a reactive chloroimine intermediate, which couples with 1,3-benzothiazole-2-acetonitrile under basic conditions .
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Stereoselective Cyclization: The (Z)-isomer is favored due to steric hindrance between the methyl group and nitrile moiety during the final cyclization step .
Optimization and Yield
Reaction conditions—temperature (−10°C to 25°C), solvent (anhydrous dichloromethane), and catalyst (triethylamine)—are critical for achieving yields exceeding 60% . Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity, as confirmed by HPLC .
Physicochemical Properties
Spectroscopic Data
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UV-Vis Absorption: λₐᵦₛ = 785 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) in methanol, consistent with NIR cyanine dyes .
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Fluorescence Emission: λₑₘ = 820 nm with a Stokes shift of 35 nm, indicating minimal energy loss between absorption and emission .
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Quantum Yield: Φ = 0.18 in aqueous buffer, lower than ICG (Φ = 0.04) but sufficient for imaging applications .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water (0.2 mg/mL at 25°C). Stability studies reveal degradation under prolonged light exposure (t₁/₂ = 8 hours under UV light), necessitating storage in amber vials .
Applications in Biomedical Imaging
NIR Fluorescence Probes
The compound’s NIR absorption/emission profile makes it a candidate for in vivo imaging. In comparative studies, it demonstrates superior tissue penetration (up to 5 cm depth in murine models) compared to visible-light fluorophores . Conjugation with tumor-targeting peptides (e.g., RGD) enhances specificity for cancer cell detection .
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